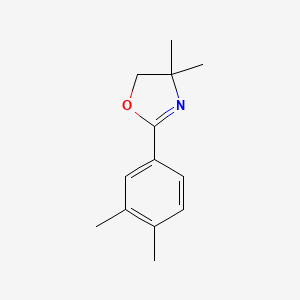
2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole is an organic compound characterized by its unique structure, which includes a dimethylphenyl group attached to a dihydro-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves the reaction of 3,4-dimethylphenyl derivatives with suitable oxazole precursors. One common method includes the cyclization of N-(3,4-dimethylphenyl)-β-alanines with ethyl acetoacetate under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized aromatic compounds.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares a similar aromatic structure but differs in the presence of a boron-containing ring.
3,4-Dimethylphenylhydrazine hydrochloride: Another related compound with a similar aromatic ring but different functional groups.
Uniqueness
2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in research and industry.
Properties
CAS No. |
79568-31-3 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-9-5-6-11(7-10(9)2)12-14-13(3,4)8-15-12/h5-7H,8H2,1-4H3 |
InChI Key |
PHFRAVFZFOYXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




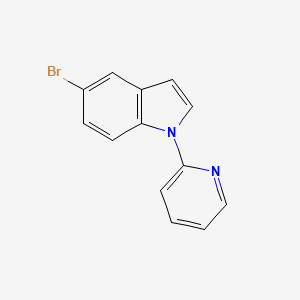
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
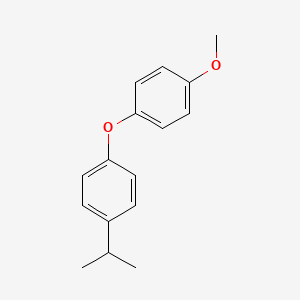
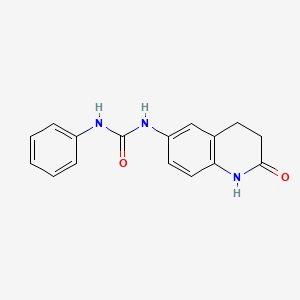
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)
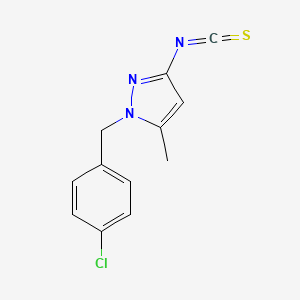

![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
